molecular formula C17H20ClFN2O2S2 B2365331 3-chloro-4-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide CAS No. 1428372-40-0

3-chloro-4-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2365331
CAS No.: 1428372-40-0
M. Wt: 402.93
InChI Key: NIYUCUOZDKQQEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds often involve catalytic protodeboronation of alkyl boronic esters . This is usually paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis of Methylbenzenesulfonamide CCR5 Antagonists : Methylbenzenesulfonamide, including compounds with a similar structure to 3-chloro-4-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide, has been synthesized and studied for its potential in targeting preparations for the prevention of human HIV-1 infection (Cheng De-ju, 2015).

Antagonistic Activity

  • 5-HT2 Antagonist Activity : Compounds including 4-(benzo[b]thiophen-3-yl)piperidines, structurally related to the target compound, have shown potent 5-HT2 antagonist activity in vitro (Yoshifumi Watanabe, H. Yoshiwara, M. Kanao, 1993).
  • Arylsulfonamide Derivatives with 5-HT6/5-HT7 Receptor Antagonistic Activity : Arylsulfonamide derivatives, including compounds similar in structure to the target compound, have been identified as antagonists co-acting on serotonin receptor subtypes 6 and 7, potentially useful in treating dementia and related symptoms (J. Kalinowska‐Tłuścik, Agata Piaskowska, M. Kołaczkowski, 2018).

Polymerization Applications

  • Copolymerization with Styrene : Novel halogen, alkoxy, and alkyl ring-disubstituted isopropyl 2-cyano-3-phenyl-2-propenoates, which may include compounds structurally related to the target compound, have been synthesized and successfully copolymerized with styrene (Kumail M. Hussain et al., 2019).

Corrosion Inhibition

  • Corrosion Inhibition Properties : Piperidine derivatives, including those structurally related to the target compound, have been investigated for their adsorption and corrosion inhibition properties on iron, demonstrating significant potential for use in corrosion prevention (S. Kaya et al., 2016).

Properties

IUPAC Name

3-chloro-4-fluoro-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClFN2O2S2/c18-15-12-14(3-4-16(15)19)25(22,23)20-7-10-21-8-5-13(6-9-21)17-2-1-11-24-17/h1-4,11-13,20H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYUCUOZDKQQEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)CCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClFN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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